![molecular formula C8H8N4O B13014030 N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core
Industrial Production Methods
Industrial production methods for N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, or inflammation .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the acetamide group.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
N-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: A derivative with a phenyl and methyl substitution.
Uniqueness
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide is unique due to the presence of the acetamide group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H8N4O/c1-5(13)10-8-6-3-2-4-9-7(6)11-12-8/h2-4H,1H3,(H2,9,10,11,12,13) |
InChIキー |
YUDFKLPQLKQVFV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2C=CC=NC2=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


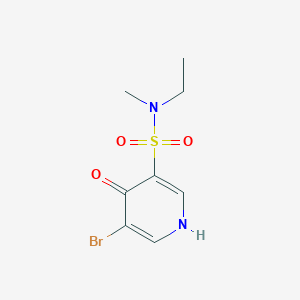
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
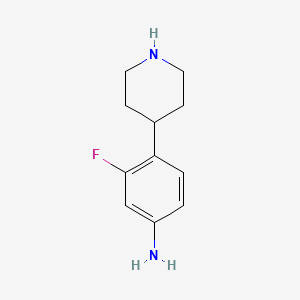
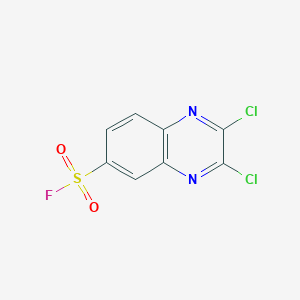
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
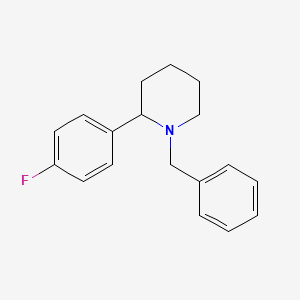

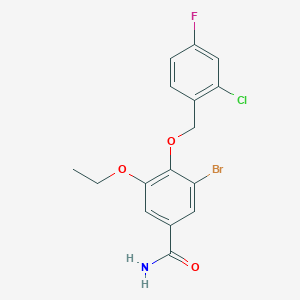
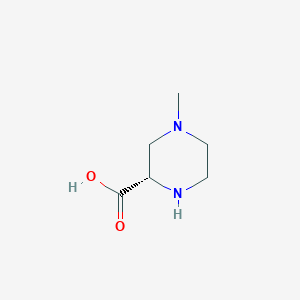
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
